The compound 4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic molecule that features a tetrazole ring and a triazolo-pyridine moiety. Its molecular formula is , with a molecular weight of approximately 348.4 g/mol. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry targeting specific kinases involved in inflammatory pathways.
The synthesis of 4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multi-step organic reactions. Key steps include:
These methods may be optimized for higher yields and purity by employing catalysts and specific reaction conditions.
The molecular structure of 4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can be represented using various notations:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| InChI Key | QQRJYXQKEIVOOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
The compound can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
The mechanism of action for 4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. These interactions modulate biological pathways relevant to its therapeutic applications. The precise pathways depend on the biological context and specific application of the compound .
The physical and chemical properties of this compound are essential for understanding its behavior in biological systems:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Not specified |
| Stability | Not specified |
Further studies may be required to determine these properties comprehensively.
Scientific Uses
The compound has potential applications in medicinal chemistry as a therapeutic agent targeting specific kinases involved in inflammatory pathways. Its unique structure may also allow it to serve as a lead compound for further modifications aimed at enhancing pharmacological profiles or reducing side effects . Additionally, compounds with similar structures have been explored for various pharmacological activities such as antibacterial and anticancer effects.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1